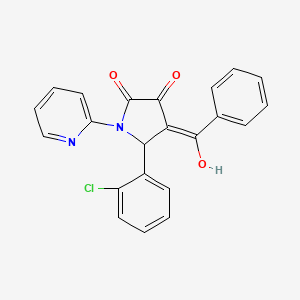![molecular formula C19H27FN4 B5501549 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane” belongs to a class of chemicals that are of significant interest due to their structural complexity and potential for various applications in chemistry and pharmacology. Although not directly studied, similar compounds have been synthesized and analyzed to understand their chemical behavior and structural properties.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of specific precursors such as (dimethylthiomethylene)-phenylacetonitriles with diamines, including ethylenediamine, 1,3-diaminopropane, and 1,4-diaminobutane, leading to the formation of imidazolidines, hexahydropyrimidines, and hexahydro-1H-1,3-diazepines (Huang, Gan, & Wang, 1988). This method showcases a foundational approach to synthesizing diazepane derivatives.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing details such as the orientation of heterocyclic rings and the presence of significant π conjugation within the triazene moieties. For example, a compound synthesized from 1,2-diaminocyclohexane and formaldehyde showed a distinct V-shape due to the relative orientation of its heterocyclic rings, emphasizing the impact of molecular structure on the compound’s properties (Glister, Jenkins, & Vaughan, 2006).
科学的研究の応用
Catalytic Activity
Research involving manganese(III) complexes with diazepane ligands, similar to the structural framework of the compound , underscores the potential of such complexes in catalysis, specifically in the olefin epoxidation reaction. This suggests that compounds with diazepane rings may play a crucial role in the development of catalysts for chemical transformations, offering pathways to more efficient and selective synthetic processes (Sankaralingam & Palaniandavar, 2014).
Coordination Chemistry and Framework Structures
Compounds incorporating imidazolyl and diazepane units have been instrumental in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit diverse structural architectures and are studied for their potential applications in gas storage, separation, catalysis, and as fluorescent materials. For instance, coordination polymers based on bis(imidazolyl) and zwitterionic dicarboxylate ligands have been explored, highlighting the structural versatility and functional potential of these chemical frameworks (Li et al., 2012).
Fluorescent Properties
Research into fluorous room-temperature ionic liquids featuring imidazole units suggests that compounds within this structural realm can exhibit unique phase behaviors and serve as solvents for catalytic reactions, which can be recycled with high efficiency. This indicates potential applications in green chemistry and sustainable processes (van den Broeke et al., 2002).
Synthetic Chemistry
The structural motifs related to imidazole and diazepane are also pivotal in synthetic chemistry for constructing complex molecular architectures. For instance, the intermolecular hydroamination of alkenes catalyzed by gold(I) complexes demonstrates the utility of imidazole-containing compounds in facilitating regioselective and enantioselective chemical transformations (Zhang, Lee, & Widenhoefer, 2009).
特性
IUPAC Name |
1-[(2-butyl-1H-imidazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4/c1-2-3-5-19-21-14-17(22-19)15-23-10-4-11-24(13-12-23)18-8-6-16(20)7-9-18/h6-9,14H,2-5,10-13,15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWNKZZDXUYVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)
![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)
![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)
![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)
![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)
![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)